molecular formula C6H10BrNO B2860454 6-(Bromomethyl)piperidin-2-one CAS No. 2302720-66-5

6-(Bromomethyl)piperidin-2-one

Cat. No.: B2860454
CAS No.: 2302720-66-5
M. Wt: 192.056
InChI Key: WNYPGLMMEOPDPQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)piperidin-2-one (CAS 2792161-84-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its core utility stems from the presence of a reactive bromomethyl group on the piperidin-2-one scaffold, which serves as a versatile handle for further functionalization. This compound is particularly useful as a synthetic building block for creating diverse derivatives through nucleophilic substitution reactions and metal-catalyzed cross-couplings . Researchers can leverage the electrophilic nature of the bromomethyl group to introduce a range of substituents, including amines, ethers, amides, and sulfonamides, facilitating the exploration of structure-activity relationships (SAR) . Furthermore, the sp3-hybridized carbon of the bromomethyl group enables the formation of new carbon-carbon bonds via methods like the Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl groups to the core structure . The piperidin-2-one moiety is a common structural feature in various biologically active compounds and pharmaceuticals . This product is intended For Research Use Only.

Properties

IUPAC Name

6-(bromomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYPGLMMEOPDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302720-66-5
Record name 6-(bromomethyl)piperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)piperidin-2-one typically involves the bromination of piperidin-2-one derivatives. One common method is the reaction of piperidin-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)piperidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding piperidin-2-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding piperidin-2-one derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)piperidin-2-one, while reduction with LiAlH4 produces 6-methylpiperidin-2-one.

Scientific Research Applications

6-(Bromomethyl)piperidin-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromomethylpyrimidine Derivatives

  • Structure : Pyrimidine ring with a bromomethyl substituent (e.g., ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) .
  • Comparison :
    • Reactivity : The pyrimidine ring’s electron-deficient nature enhances electrophilic substitution compared to the electron-rich piperidin-2-one.
    • Applications : Used to synthesize pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, which exhibit biological activity .
    • Key Reaction : Alkylation of pyrimidine derivatives occurs more readily under mild conditions due to the ring’s aromatic stabilization.
Parameter 6-(Bromomethyl)piperidin-2-one 6-Bromomethylpyrimidine Derivatives
Core structure Piperidin-2-one lactam Pyrimidine ring
Electrophilic reactivity Moderate (lactam stabilization) High (aromatic electron deficiency)
Common applications Bicyclic heterocycles, CNS drug intermediates Antiviral/antimicrobial agents
Example synthesis yield 87–94% in Pd-catalyzed reactions 60–85% in alkylation reactions

6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide

  • Structure: Pteridine ring with bromomethyl and diamino substituents .
  • Comparison: Reactivity: The pteridine ring’s conjugated system allows for redox-active transformations, unlike the saturated piperidin-2-one. Applications: Critical in synthesizing methotrexate (antirheumatic agent) and pteridine reductase inhibitors . Solubility: Slightly soluble in DMSO and methanol, contrasting with the moderate polarity of this compound .
Parameter This compound 6-(Bromomethyl)-2,4-pteridinediamine HBr
Core structure Saturated lactam Planar, conjugated pteridine
Pharmacological role Intermediate for heterocycles Antifolate agents (e.g., methotrexate)
Synthetic challenge Chiral center management Purification due to polyaromaticity

6-(Prop-2-ynyl)piperidin-2-one

  • Structure : Piperidin-2-one with a propargyl substituent at the 6-position .
  • Comparison: Reactivity: The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), whereas the bromomethyl group favors nucleophilic substitution. Synthetic utility: Used in Pd-catalyzed aminoalkynylation to form bicyclic heterocycles with 94% yield .
Parameter This compound 6-(Prop-2-ynyl)piperidin-2-one
Functional group –CH₂Br –C≡CH
Key reaction Nucleophilic substitution Click chemistry
Yield in Pd catalysis 87% 94%

6-(Pyridin-4-yl)piperidin-2-one

  • Structure : Piperidin-2-one with a pyridinyl substituent .
  • Comparison: Electronic effects: The pyridine ring introduces basicity and metal-coordination sites, unlike the neutral bromomethyl group. Applications: Potential in metal-organic frameworks (MOFs) due to ligand properties.
Parameter This compound 6-(Pyridin-4-yl)piperidin-2-one
Substituent –CH₂Br Pyridin-4-yl
Coordination chemistry Limited High (via pyridine N)
Isolation yield 55% (as intermediate) Not reported

Data Tables

Table 2: Physicochemical Properties

Compound Solubility Melting Point (°C) Stability
This compound DMSO, THF Not reported Air-stable
6-(Bromomethyl)-2,4-pteridinediamine HBr DMSO, Methanol 180–183 (decomp.) Light-sensitive
6-(Pyridin-4-yl)piperidin-2-one DCM, MeOH Not reported Hygroscopic

Biological Activity

6-(Bromomethyl)piperidin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This compound, characterized by a piperidine ring with a bromomethyl group at the 6-position, serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its potential applications in drug design, particularly for neurological and psychiatric disorders, underscore its significance in contemporary research.

The chemical formula of this compound is C7_{7}H10_{10}BrN1_{1}O1_{1}. The synthesis typically involves the bromination of piperidin-2-one derivatives using reagents such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or chloroform, often at elevated temperatures. This method enhances the reactivity of the compound, allowing for further modifications that can optimize its biological activity.

The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor or receptor modulator . The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of their activity. This mechanism is crucial for developing therapeutic agents targeting various biological pathways.

Targeted Biological Pathways

Research indicates that this compound may interact with several key biological targets:

  • Enzymes : It shows potential in inhibiting enzymes involved in neurotransmitter regulation.
  • Receptors : The compound may modulate receptors associated with central nervous system functions, making it relevant for treating psychiatric disorders .

Biological Activity Spectrum

A computer-aided evaluation using the PASS (Prediction of Activity Spectra for Substances) tool has predicted a wide range of pharmacological activities for piperidine derivatives, including this compound. These activities include:

  • Anticancer properties
  • Antimicrobial effects
  • Local anesthetic potential
  • Antiarrhythmic capabilities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar piperidine derivatives, reinforcing the potential of this compound:

StudyFindings
Khaiitova et al. (2023)Demonstrated that modified piperidine derivatives can affect various enzymes and receptors, indicating broad-spectrum biological activity applicable in medicine .
BenchChem ResearchIdentified the compound's role as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

These findings collectively suggest that this compound could serve as a valuable scaffold for developing new drugs targeting multiple pathways.

Safety and Handling

Due to its reactive nature and potential toxicity, safety precautions are essential when handling this compound. Proper laboratory protocols should be followed to mitigate risks associated with irritation and other hazards related to brominated compounds.

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